REACTION_CXSMILES
|
[O:1]=[C:2]1[CH2:5][CH:4]([C:6]([OH:8])=[O:7])[CH2:3]1.[CH3:9][C:10](O)([CH3:12])[CH3:11].C1CCC(N=C=NC2CCCCC2)CC1>ClCCl.CN(C)C1C=CN=CC=1>[O:1]=[C:2]1[CH2:5][CH:4]([C:6]([O:8][C:10]([CH3:12])([CH3:11])[CH3:9])=[O:7])[CH2:3]1
|
Name
|
|
Quantity
|
114 g
|
Type
|
reactant
|
Smiles
|
O=C1CC(C1)C(=O)O
|
Name
|
|
Quantity
|
102 g
|
Type
|
reactant
|
Smiles
|
CC(C)(C)O
|
Name
|
|
Quantity
|
226.6 g
|
Type
|
reactant
|
Smiles
|
C1CCC(CC1)N=C=NC2CCCCC2
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
67.2 g
|
Type
|
catalyst
|
Smiles
|
CN(C1=CC=NC=C1)C
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
with stirring at room temperature over 25 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Into a 2000-mL 4-necked round-bottom flask was placed
|
Type
|
WAIT
|
Details
|
The resulting solution was stifled overnight at room temperature
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
The solids were filtered out
|
Type
|
WASH
|
Details
|
the filtrate was washed with 2×500 mL of HCl (1 M) and 1×500 mL of saturated aqueous NaHCO3
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
|
ADDITION
|
Details
|
The residue was diluted with 500 mL of hexane
|
Type
|
STIRRING
|
Details
|
stirring for 3 minutes
|
Duration
|
3 min
|
Type
|
FILTRATION
|
Details
|
The solids were filtered out
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under vacuum
|
Reaction Time |
25 min |
Name
|
|
Type
|
product
|
Smiles
|
O=C1CC(C1)C(=O)OC(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 102 g | |
YIELD: PERCENTYIELD | 60% | |
YIELD: CALCULATEDPERCENTYIELD | 60% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |